molecular formula C33H52O2 B149804 trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate CAS No. 131790-57-3

trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate

Cat. No. B149804
M. Wt: 480.8 g/mol
InChI Key: HNSOCAVSNSWNJJ-UHFFFAOYSA-N
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Description

The compound "trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate" is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structure. The presence of cyclohexyl and phenyl groups suggests potential for liquid crystalline behavior, which is a common feature among similar compounds with rigid and flexible molecular segments .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of homologous series of carboxylates with liquid crystalline behavior involves the preparation of intermediates followed by a final esterification or coupling step . Another example is the synthesis of a VLA-4 antagonist, which employs reductive etherification as a key reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their mesomorphic properties. The arrangement of the cyclohexyl and phenyl groups, as well as the length of the alkyl chain, can influence the phase transition behavior and the type of mesophase exhibited . The stereochemistry, particularly the trans configuration of the cyclohexyl groups, is also important in the formation of liquid crystalline phases .

Chemical Reactions Analysis

Compounds with cyclohexyl groups can undergo various chemical reactions, including isomerization under certain conditions . Bromination and epoxidation are common reactions for cyclohexene derivatives, which can lead to different stereochemical outcomes depending on the substituents and reaction conditions . These reactions could be relevant for the functionalization or further modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their mesomorphic behavior. The presence of liquid crystalline phases, such as nematic or smectic phases, is determined by the molecular structure and can be studied using techniques like optical polarizing microscopy and differential scanning calorimetry (DSC) . The electro-optic parameters, such as threshold voltages and saturation voltages, are also important for applications in display technologies .

Scientific Research Applications

Synthesis and Liquid Crystalline Properties

Researchers have been focused on synthesizing various cyclohexane derivatives, including compounds similar to the requested chemical, to study their liquid crystalline properties. Such compounds are of interest due to their potential applications in liquid crystal displays (LCDs) and other optical devices. For instance, the synthesis of 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates shows nematic phases, which are crucial for LCDs. These compounds have been mixed with nematic mixtures to reduce threshold voltages, adjust transition temperatures, and modify viscosities and birefringence, highlighting their utility in fine-tuning the properties of liquid crystalline materials (H. Takatsu, K. Takeuchi, H. Satō, 1984).

High Pressure Phase Studies

High-pressure phase studies of liquid crystalline cyclohexane derivatives provide insights into pressure-induced or pressure-limited phases and changes from monotropic to enantiotropic polymorphism. These findings are valuable for understanding the stability and behavior of liquid crystals under varying conditions, which is critical for their application in devices operating under a wide range of temperatures and pressures (J. Rübesamen, G. Schneider, 1993).

Ferroelectric Liquid Crystals

The synthesis of phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety has been explored, highlighting the impact of chain length and central linkage on liquid-crystal transition temperatures. Such research aids in developing ferroelectric liquid crystals for applications in non-linear optics and electro-optical devices, where the fast response times and bistability of ferroelectric liquid crystals can be leveraged (S. Kelly, R. Buchecker, 1988).

Synthesis and Green Chemistry

A study on the synthesis of cis-4-propylcyclohexanol, a precursor for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol, demonstrates a green chemistry approach to manufacturing intermediates for liquid crystal production. This method emphasizes the importance of sustainable practices in chemical synthesis, particularly in producing materials for high-tech applications (Licheng Wu et al., 2022).

properties

IUPAC Name

[4-(4-pentylcyclohexyl)phenyl] 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O2/c1-3-5-6-8-26-11-15-28(16-12-26)30-21-23-32(24-22-30)35-33(34)31-19-17-29(18-20-31)27-13-9-25(7-4-2)10-14-27/h21-29,31H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSOCAVSNSWNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)C4CCC(CC4)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566670
Record name 4-(4-Pentylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-4-(trans-4-Pentylcyclohexyl)-phenyl 4'-propylbicyclohexyl-4-carboxylate

CAS RN

131790-57-3
Record name 4-(4-Pentylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(trans-4-pentylcyclohexyl)phenyl ester, (trans,trans)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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